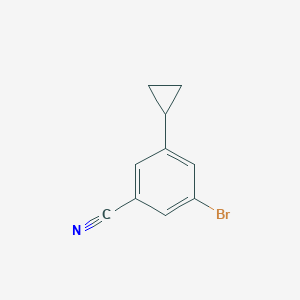

3-Bromo-5-cyclopropylbenzonitrile

Description

3-Bromo-5-cyclopropylbenzonitrile (molecular formula: C₁₀H₇BrN, molecular weight: 221.07 g/mol) is a halogenated benzonitrile derivative distinguished by a bromine atom at the 3-position and a cyclopropyl group at the 5-position of the benzene ring, along with a nitrile (-C≡N) functional group . This substitution pattern confers unique steric and electronic properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

3-bromo-5-cyclopropylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-10-4-7(6-12)3-9(5-10)8-1-2-8/h3-5,8H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGVXCGIGJPROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-cyclopropylbenzonitrile can be synthesized through several methods. One common method involves the bromination of 5-cyclopropylbenzonitrile using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically occurs in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of 3-Bromo-5-cyclopropylbenzonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 3-position undergoes palladium-catalyzed cross-coupling reactions with boronic acids, enabling the formation of biaryl or alkyl-aryl bonds. This reaction is pivotal in constructing complex aromatic systems.

Example :

Reaction with cyclopropylboronic acid under Suzuki-Miyaura conditions produces 3-cyclopropyl-5-cyclopropylbenzonitrile .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring (due to the nitrile group) facilitates nucleophilic substitution at the bromine position.

| Reaction Component | Details | Source |

|---|---|---|

| Nucleophiles | Amines, alkoxides, thiols | |

| Conditions | Polar aprotic solvents (e.g., DMF, DMSO), elevated temperatures (50–120°C) | |

| Catalyst | Base (e.g., K₂CO₃) or phase-transfer agents |

Example :

Replacement of bromine with morpholine in DMF at 100°C yields 3-morpholino-5-cyclopropylbenzonitrile.

Nitrile Group Transformations

The cyano group participates in reductions and cycloadditions, expanding utility in heterocycle synthesis.

Reduction to Amine

The nitrile can be reduced to a primary amine using strong reducing agents.

| Reaction Component | Details | Source |

|---|---|---|

| Reducing Agent | LiAlH₄ (lithium aluminum hydride) | |

| Solvent | Tetrahydrofuran (THF) or diethyl ether | |

| Temperature | 0°C to reflux | |

| Yield | 70–85% |

Product : 3-Bromo-5-cyclopropylbenzylamine.

Cycloaddition Reactions

The nitrile group engages in [2+3] cycloadditions with azides to form tetrazoles, useful in medicinal chemistry.

| Reaction Component | Details | Source |

|---|---|---|

| Reagent | Sodium azide (NaN₃), ammonium chloride | |

| Conditions | Reflux in water/ethanol (1:1), 12–24 hours | |

| Catalyst | None (thermal activation) |

Product : 5-(3-Bromo-5-cyclopropylphenyl)-1H-tetrazole.

Electrophilic Aromatic Substitution

The cyclopropyl group directs electrophilic substitution to the para position relative to itself, though reactivity is moderate due to the electron-withdrawing nitrile.

| Reaction Component | Details | Source |

|---|---|---|

| Electrophiles | Nitronium ion (NO₂⁺), sulfonating agents | |

| Conditions | H₂SO₄/HNO₃ for nitration, oleum for sulfonation | |

| Regioselectivity | Predominantly para to cyclopropyl group |

Example :

Nitration yields 3-bromo-5-cyclopropyl-4-nitrobenzonitrile.

Metal-Halogen Exchange

The bromine atom undergoes transmetallation with organometallic reagents, enabling further functionalization.

| Reaction Component | Details | Source |

|---|---|---|

| Reagent | Grignard reagents (e.g., MeMgBr), organolithium compounds (e.g., n-BuLi) | |

| Solvent | THF or Et₂O at -78°C | |

| Intermediate | Aryl-lithium or aryl-magnesium species |

Application : Subsequent quenching with electrophiles (e.g., CO₂, aldehydes) introduces new substituents.

Photochemical Reactions

Under UV light, the C-Br bond undergoes homolytic cleavage, generating aryl radicals for coupling or polymerization.

| Reaction Component | Details | Source |

|---|---|---|

| Conditions | UV irradiation (254 nm), inert atmosphere | |

| Additives | Radical initiators (e.g., AIBN) |

Product : Dimers or polymers via radical recombination.

Scientific Research Applications

3-Bromo-5-cyclopropylbenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its mechanism may involve interactions with cellular targets, such as enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The uniqueness of 3-bromo-5-cyclopropylbenzonitrile becomes evident when compared to analogs with differing substituents or substitution patterns:

Table 1: Key Structural and Functional Differences

| Compound Name | Substituents | Key Features | Differences from 3-Bromo-5-cyclopropylbenzonitrile | Reference |

|---|---|---|---|---|

| 3-Bromo-5-(trifluoromethyl)benzonitrile | Br (3-), CF₃ (5-) | Strong electron-withdrawing CF₃ group enhances reactivity and lipophilicity | Lacks cyclopropyl group; higher metabolic stability | |

| 3-Bromo-5-fluorobenzonitrile | Br (3-), F (5-) | Fluorine’s electronegativity increases polarity and bioactivity | Smaller substituent; reduced steric hindrance | |

| 3-Bromo-5-methylbenzonitrile | Br (3-), CH₃ (5-) | Methyl group improves solubility but lowers steric effects | Less bulky; different electronic effects | |

| 3-Bromo-4-cyanophenol | Br (3-), -CN (4-), -OH (para) | Hydroxyl group enables hydrogen bonding; antioxidant properties | Altered substitution pattern; phenolic moiety | |

| 5-Bromo-2-cyanobenzeneacetonitrile | Br (5-), -CN (2-), CH₂CN (side chain) | Acetonitrile side chain enhances anti-inflammatory activity | Different ring positions; additional functional group |

Biological Activity

3-Bromo-5-cyclopropylbenzonitrile (CAS Number: 1129541-72-5) is an aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

3-Bromo-5-cyclopropylbenzonitrile features a bromine atom and a cyclopropyl group attached to a benzonitrile moiety. Its molecular formula is C10H8BrN, with a predicted boiling point of approximately 270.8 °C and a density of around 1.54 g/cm³ .

Biological Activity

1. Antimicrobial Activity

Research has indicated that compounds similar to 3-bromo-5-cyclopropylbenzonitrile exhibit significant antimicrobial properties. For instance, studies have shown that halogenated benzonitriles can effectively inhibit the growth of various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Bromo-5-cyclopropylbenzonitrile | Staphylococcus aureus | TBD (To be determined) |

| Escherichia coli | TBD | |

| Bacillus subtilis | TBD |

While specific MIC values for 3-bromo-5-cyclopropylbenzonitrile are not yet published, related compounds have shown promising results against these pathogens .

2. Anticancer Activity

The anticancer potential of 3-bromo-5-cyclopropylbenzonitrile has been explored through various in vitro studies. Compounds in this class often target cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (human promyelocytic leukemia) | TBD | Induction of apoptosis |

| MCF-7 (breast cancer) | TBD | Cell cycle arrest |

Although specific IC50 values for this compound are pending further investigation, related studies indicate significant activity against various cancer cell lines .

3. Enzyme Inhibition

Another area of interest is the enzyme inhibition capacity of 3-bromo-5-cyclopropylbenzonitrile. Preliminary studies suggest that it may act as an inhibitor for key enzymes involved in metabolic pathways.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | TBD |

| Cyclooxygenase (COX) | Non-competitive | TBD |

These findings indicate potential therapeutic applications in neurodegenerative diseases and inflammatory conditions .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Study on Antimicrobial Activity : A study demonstrated that halogenated benzonitriles exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy .

- Anticancer Mechanisms : Research into diaryl guanidinium derivatives derived from phenolic compounds highlighted their capability to inhibit HL-60 cell proliferation, indicating a potential pathway for developing anticancer agents from compounds like 3-bromo-5-cyclopropylbenzonitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.